6-Deoxo-24-epicastasterone Demonstrates High Bioactivity but Distinct Receptor Affinity vs. Brassinolide
Quantitative binding kinetics for 15 brassinosteroids with four Arabidopsis thaliana BRI1-family receptors have been defined, revealing that different receptors exhibit ligand preferences [1]. The study provides a mechanistic framework showing that while 6-deoxo-24-epicastasterone is a bioactive C28 BR, its binding affinity and co-receptor recognition profile differ from the most potent BR, brassinolide (BL). This is attributed to structural differences around the B-ring and side chain stereochemistry [1].
| Evidence Dimension | Receptor Binding Affinity and Co-receptor Recognition |
|---|---|
| Target Compound Data | Binding kinetics defined for 15 BRs, including 6-deoxo-24-epicastasterone |
| Comparator Or Baseline | Brassinolide (BL) as the most potent comparator |
| Quantified Difference | BRI1, BRL1, and BRL3 share overlapping ligand preferences for potent BRs like BL, while BRL2 preferentially binds C28 BRs (class of 6-deoxo-24-epicastasterone) with moderate affinity |
| Conditions | In vitro binding assays with Arabidopsis thaliana BRI1-family receptor kinases [1] |
Why This Matters
This data is crucial for selecting the correct BR for signaling studies, as 6-deoxo-24-epicastasterone may signal through a distinct receptor subset (BRL2) compared to the widely used brassinolide, leading to different downstream effects.
- [1] U. Hohmann, et al. A mechanistic framework for the recognition of chemically diverse brassinosteroids by BRI1-family receptor kinases. *bioRxiv*, 2025, PPR1064803. View Source
